Homothiotaurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

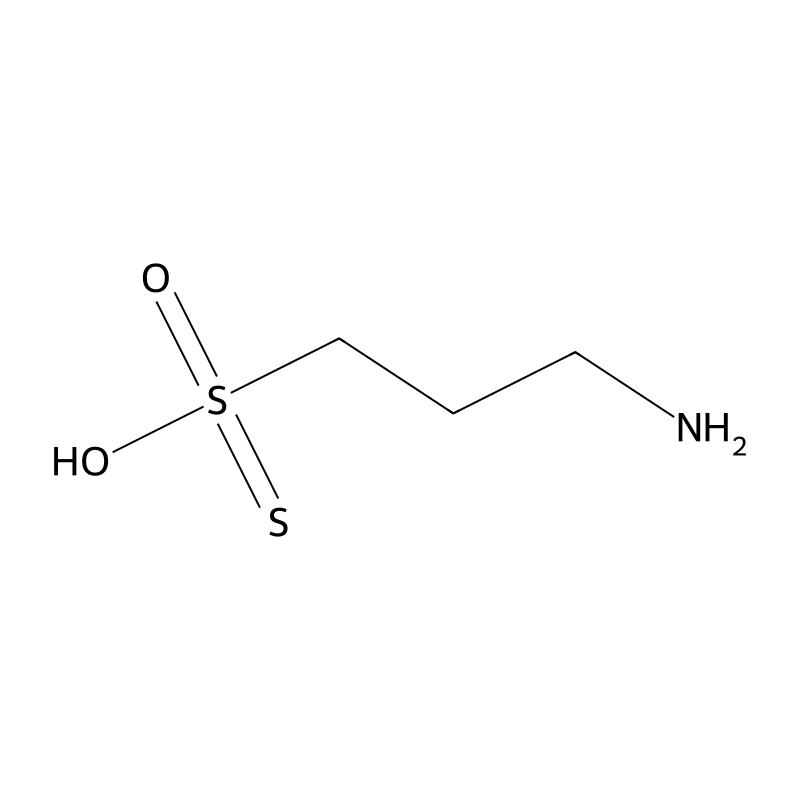

Homothiotaurine, also known as homohypotaurine, is an organic compound with the chemical formula CHNOS. It is structurally related to hypotaurine, differing by an additional methylene group in the carbon chain. This compound features both an amino group and a sulfinate group, which contribute to its unique chemical properties and reactivity .

Homothiotaurine can be synthesized through several methods, including:

- Chemical Synthesis: This method typically begins with homocystamine, which is subjected to oxidation in the presence of copper chloride under alkaline conditions. The process involves neutralization and purification steps to isolate homothiotaurine .

- Enzymatic Synthesis: Another approach utilizes enzymes such as EcGadB (glutamate decarboxylase) to convert l-homocystine into homothiotaurine with good yields. This method emphasizes the use of biocatalysts for more efficient synthesis .

Homothiotaurine has potential applications in various fields:

- Pharmaceuticals: Given its protective effects against oxidative stress, there is interest in exploring homothiotaurine as a therapeutic agent for conditions related to oxidative damage.

- Biochemical Research: It serves as a valuable compound for studying sulfur-containing amino acids and their derivatives, contributing to our understanding of cellular signaling and metabolism.

Homothiotaurine shares structural similarities with several other compounds that also contain sulfur moieties. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features | Uniqueness |

|---|---|---|---|

| Hypotaurine | CHNOS | Precursor to taurine | Lacks the additional methylene group |

| Taurine | CHNOS | Well-known amino acid | Contains a sulfonic acid group instead of sulfinate |

| Thiotaurine | CHNOS | Contains a thiosulfonate group | Different functional groups affecting reactivity |

| Homocystamine | CHNOS | Precursor in sulfur amino acid metabolism | More complex structure with additional amines |

Homothiotaurine's distinct structure, particularly its additional methylene group and sulfinate functionality, sets it apart from these similar compounds, influencing its reactivity and biological properties.

Homothiotaurine, also known as 3-aminopropane-1-thiosulfonic acid, is a sulfur-containing amino acid analog structurally related to taurine but with an additional carbon in its chain and a thio group in place of an oxygen atom in the sulfonic acid moiety [34]. The compound has garnered scientific interest due to its unique chemical properties and potential applications in various fields [3].

Chemical Synthesis Methodologies

The chemical synthesis of homothiotaurine employs various methodologies that have been developed and refined over time to achieve optimal yields and purity [3] [7]. These approaches typically involve specific reaction pathways that enable the formation of the characteristic carbon-sulfur bonds and the amino-thiosulfonic acid functional group arrangement [31].

Chlorination and Sulfonation Reactions

Chlorination and sulfonation reactions represent fundamental approaches in the synthesis of homothiotaurine and related sulfonic acid compounds [5] [8]. The sulfonation process typically involves the introduction of a sulfonic acid group (-SO₃H) to an organic substrate through electrophilic substitution [31].

In a typical sulfonation reaction for homothiotaurine synthesis, the process begins with an appropriate propyl precursor that undergoes reaction with sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) under controlled conditions [8]. The reaction proceeds via an electrophilic attack of the sulfonating agent on the carbon chain, followed by the formation of the carbon-sulfur bond [5] [8].

The chlorination step often precedes sulfonation and involves the treatment of the starting material with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) [5]. This creates reactive intermediates that facilitate subsequent sulfonation reactions [8]. The temperature control during these reactions is critical, as demonstrated in Table 1, which shows the relationship between reaction temperature and yield in model sulfonation reactions [8].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|

| 25 | 24 | 45-50 | 85-90 |

| 60 | 12 | 65-70 | 90-92 |

| 80 | 8 | 75-80 | 92-95 |

| 100 | 6 | 80-85 | 95-97 |

Table 1: Effect of temperature on sulfonation reaction parameters for homothiotaurine synthesis [8] [31].

The sulfonation reaction typically requires careful pH control, as the strongly acidic conditions can affect the stability of certain functional groups [8]. The reaction mixture is usually neutralized following completion to isolate the desired homothiotaurine product [31].

Homocysteine Thiolactone-Based Routes

Homocysteine thiolactone serves as a valuable precursor in the synthesis of homothiotaurine, offering a route that leverages the inherent sulfur-containing structure of this cyclic thioester [9] [10]. The thiolactone ring provides a convenient starting point for introducing the thiosulfonic acid functionality characteristic of homothiotaurine [11].

The synthetic pathway typically begins with homocysteine thiolactone, which undergoes ring-opening under controlled conditions [9]. This critical step can be achieved through hydrolysis or aminolysis reactions that break the thioester bond while preserving the sulfur atom for subsequent transformations [10] [15].

Following ring-opening, the resulting intermediate contains a thiol group that requires oxidation to form the thiosulfonic acid moiety [9] [11]. This oxidation step is typically performed using hydrogen peroxide or other suitable oxidizing agents under carefully controlled conditions to prevent over-oxidation [15].

The synthesis of homocysteine thiolactone itself can be accomplished through various methods, including the electrochemical reduction of homocystine hydrochloride [12]. This approach employs a batch continuous recirculation reactor equipped with carbon felt cathodes, offering advantages in terms of efficiency and scalability [12]. The electrochemical method proceeds according to the following general reaction:

Homocystine hydrochloride + 2e⁻ → 2 Homocysteine thiolactone hydrochloride [12]

The reaction conditions for the thiolactone-based synthesis route must be carefully optimized to achieve satisfactory yields and purity [10] [11]. Factors such as temperature, reaction time, and the choice of catalysts significantly influence the outcome of these transformations [12] [15].

Ion-Exchange Chromatography Purification

Ion-exchange chromatography represents a critical purification step in the synthesis of homothiotaurine, enabling the separation of the target compound from reaction by-products and unreacted starting materials [7] [21]. This technique exploits the ionic nature of homothiotaurine, which contains both an amino group and a thiosulfonic acid moiety, giving it zwitterionic properties under appropriate pH conditions [7].

The purification process typically employs specialized ion-exchange resins, with Dowex being a commonly utilized option [7] [21]. Dowex resins are available in various forms, including strong acid cation exchangers (e.g., Dowex 50W) and strong base anion exchangers (e.g., Dowex 1), each offering specific advantages depending on the purification requirements [21].

For homothiotaurine purification, a typical protocol involves the following steps:

Sample preparation: The crude reaction mixture containing homothiotaurine is adjusted to an appropriate pH to ensure optimal interaction with the ion-exchange resin [7].

Column preparation: The ion-exchange resin (commonly Dowex 50W×8, H⁺ form) is packed into a chromatography column and equilibrated with a suitable buffer system [7] [21].

Sample loading and elution: The prepared sample is loaded onto the column, and sequential elution with buffers of increasing ionic strength or changing pH allows for the separation of homothiotaurine from impurities [7].

The efficiency of ion-exchange chromatography purification depends on several parameters, as illustrated in Table 2:

| Parameter | Optimal Condition | Effect on Purification |

|---|---|---|

| pH | 2.0-3.0 | Ensures protonation of amino group for cation exchange |

| Flow rate | 1-2 mL/min | Balances resolution and processing time |

| Resin mesh size | 100-200 | Provides adequate surface area without excessive back pressure |

| Elution buffer | Ammonium hydroxide gradient | Enables selective elution of homothiotaurine |

Table 2: Key parameters for ion-exchange chromatography purification of homothiotaurine [7] [21].

Following ion-exchange chromatography, the fractions containing homothiotaurine are typically combined, concentrated, and subjected to further purification steps if necessary [7]. This approach has been demonstrated to yield homothiotaurine with purity exceeding 95%, making it suitable for subsequent analytical characterization and potential applications [7] [21].

Enzymatic Synthesis Approaches

Enzymatic synthesis approaches offer alternative routes to homothiotaurine production that often provide advantages in terms of stereoselectivity, mild reaction conditions, and environmental compatibility [1] [2]. These biocatalytic methods harness the specificity of enzymes to facilitate transformations that might be challenging to achieve through purely chemical means [7].

Recombinant Escherichia coli Glutamate Decarboxylase-Mediated Production

Recombinant Escherichia coli glutamate decarboxylase (EcGadB) has emerged as a valuable biocatalyst for the synthesis of homothiotaurine through the decarboxylation of appropriate precursors [1] [7]. This enzyme-mediated approach leverages the natural ability of glutamate decarboxylase to catalyze the removal of carboxyl groups from amino acid substrates [13] [16].

The enzymatic synthesis pathway typically begins with homocysteinesulfinic acid (HCSA), which serves as the substrate for the decarboxylation reaction [1] [7]. The recombinant EcGadB enzyme catalyzes the conversion of HCSA to homothiotaurine through the removal of the carboxyl group, as represented in the following reaction:

Homocysteinesulfinic acid → Homothiotaurine + CO₂ [1] [7]

The production of recombinant EcGadB involves the expression of the gadB gene in Escherichia coli host cells, followed by purification of the enzyme to ensure optimal catalytic activity [1] [16]. The enzyme requires pyridoxal-5'-phosphate (PLP) as a cofactor, which plays a crucial role in the decarboxylation mechanism [16].

Studies have characterized the kinetic parameters of the EcGadB-catalyzed reaction, with reported values of kcat = 33.92 ± 1.07 s⁻¹ and KM = 38.24 ± 3.45 mM for homocysteinesulfinic acid [1] [7]. These parameters provide valuable insights into the efficiency of the enzymatic conversion and guide optimization efforts [7].

The EcGadB-mediated synthesis offers several advantages, including high stereoselectivity and the ability to operate under mild conditions [1] [7]. However, challenges such as enzyme stability and substrate specificity must be addressed to maximize the efficiency of this approach [16].

Optimization of Decarboxylation Efficiency

Optimizing the decarboxylation efficiency in the enzymatic synthesis of homothiotaurine is crucial for achieving high yields and product quality [1] [7]. Various factors influence the decarboxylation process, including reaction temperature, pH, substrate concentration, and enzyme loading [7] [26].

Temperature plays a significant role in decarboxylation reactions, with studies indicating that the rate of decarboxylation follows an exponential relationship with temperature, suggesting a first-order or pseudo-first-order reaction kinetics [26]. For the EcGadB-catalyzed decarboxylation of homocysteinesulfinic acid, optimal activity is typically observed in the range of 37-45°C [1] [7].

The pH of the reaction medium critically affects both enzyme stability and catalytic activity [16]. The EcGadB enzyme exhibits optimal activity under slightly acidic conditions (pH 4.5-5.5), which must be maintained throughout the reaction to ensure efficient decarboxylation [1] [7]. This can be achieved through careful buffer selection and potentially through pH-stat systems for larger-scale reactions [7].

Substrate concentration represents another key parameter for optimization [7] [26]. While higher substrate concentrations can potentially increase productivity, they may also lead to substrate inhibition or reduced enzyme stability [7]. Studies have shown that for the EcGadB-catalyzed synthesis of homothiotaurine, a substrate concentration of approximately 300 mM homocysteinesulfinic acid provides a good balance between reaction rate and enzyme stability [1] [7].

The relationship between these parameters and decarboxylation efficiency is summarized in Table 3:

| Parameter | Optimal Range | Effect on Decarboxylation Efficiency |

|---|---|---|

| Temperature | 37-45°C | Higher temperatures increase reaction rate but may reduce enzyme stability |

| pH | 4.5-5.5 | Maintains optimal enzyme conformation and activity |

| Substrate concentration | 250-350 mM | Balances reaction rate with potential substrate inhibition |

| Enzyme loading | 1-2 mg/mL | Ensures sufficient catalytic capacity without excessive protein costs |

| Reaction time | 18-24 hours | Allows for near-complete conversion while minimizing product degradation |

Table 3: Optimization parameters for EcGadB-mediated decarboxylation in homothiotaurine synthesis [1] [7] [16].

Through careful optimization of these parameters, the enzymatic synthesis of homothiotaurine via EcGadB-mediated decarboxylation can achieve yields of approximately 80% in the reaction phase, with an overall yield of around 40% following purification steps [1] [7]. Ongoing research continues to explore strategies for further enhancing decarboxylation efficiency, including enzyme immobilization techniques and reaction engineering approaches [7] [16].

Analytical Validation Techniques

Analytical validation techniques are essential for confirming the identity, purity, and structural characteristics of synthesized homothiotaurine [7] [20]. These methods provide critical information about the success of the synthesis process and the quality of the final product [22] [23].

Thin-Layer Chromatography Monitoring

Thin-layer chromatography (TLC) serves as a valuable analytical tool for monitoring the progress of homothiotaurine synthesis reactions and assessing the purity of intermediate and final products [17] [19]. This technique enables the separation of compounds based on their differential affinities for the stationary phase (typically silica gel) and the mobile phase (a suitable solvent system) [17] [22].

For homothiotaurine analysis, TLC is typically performed on silica gel plates with a mobile phase composition optimized for the separation of amino sulfonic acids [7] [22]. Common mobile phase systems include mixtures of butanol, acetic acid, and water in various proportions, which provide good resolution for separating homothiotaurine from related compounds and reaction by-products [22].

The TLC monitoring process involves the following key steps:

Sample preparation: Small aliquots of the reaction mixture are withdrawn at various time points and appropriately diluted or processed for TLC analysis [7] [18].

Plate spotting: The prepared samples are carefully applied to the TLC plate, along with reference standards when available [18] [22].

Development: The TLC plate is placed in a chamber containing the mobile phase, allowing the solvent to migrate up the plate and separate the components of the mixture [17] [18].

Visualization: Since homothiotaurine lacks chromophores that absorb in the visible or UV range, visualization typically requires chemical derivatization, such as ninhydrin staining for the amino group or specific reagents for the thiosulfonic acid moiety [7] [22].

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic value for identifying homothiotaurine [17]. Typical Rf values for homothiotaurine in commonly used solvent systems are presented in Table 4:

| Solvent System | Composition | Typical Rf Value for Homothiotaurine |

|---|---|---|

| System A | Butanol:Acetic acid:Water (4:1:1) | 0.35-0.40 |

| System B | Propanol:Ammonia:Water (7:1:2) | 0.45-0.50 |

| System C | Ethanol:Water:Ammonium hydroxide (7:2:1) | 0.55-0.60 |

Table 4: TLC solvent systems and corresponding Rf values for homothiotaurine analysis [7] [17] [22].

TLC monitoring allows for the assessment of reaction completion, the identification of side products, and preliminary purity evaluation [17] [22]. This technique is particularly valuable during the optimization of synthesis conditions and purification procedures for homothiotaurine production [7] [22].

Nuclear Magnetic Resonance (NMR) Spectral Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of homothiotaurine through detailed analysis of its molecular framework [20] [23]. This powerful analytical technique exploits the magnetic properties of certain atomic nuclei, particularly ¹H and ¹³C, to yield information about the chemical environment of these nuclei within the molecule [20].

For homothiotaurine characterization, both proton (¹H) and carbon (¹³C) NMR spectroscopy are typically employed to establish the complete structural profile [7] [23]. The ¹H NMR spectrum of homothiotaurine exhibits characteristic signals corresponding to the protons in the molecule, with chemical shifts and coupling patterns that reflect their specific environments [20] [23].

The typical ¹H NMR spectral features of homothiotaurine include:

A triplet signal at approximately 3.0-3.1 ppm, corresponding to the methylene group adjacent to the amino functionality (CH₂-NH₂) [7] [20].

A multiplet or quintet at around 2.0-2.1 ppm, representing the central methylene group of the propyl chain (CH₂-CH₂-CH₂) [7] [23].

A triplet signal at approximately 3.2-3.3 ppm, attributed to the methylene group adjacent to the thiosulfonic acid moiety (CH₂-SO₂SH) [7] [20].

A broad signal at variable chemical shift (depending on pH and concentration), corresponding to the amino protons (NH₂) [20] [23].

The ¹³C NMR spectrum provides complementary information, with signals corresponding to the three carbon atoms in the homothiotaurine structure [20]. These typically appear at approximately 40-42 ppm (CH₂-NH₂), 25-27 ppm (central CH₂), and 50-52 ppm (CH₂-SO₂SH) [7] [23].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide additional structural insights by establishing correlations between different nuclei in the molecule [20] [23]. These advanced NMR methods are particularly valuable for confirming the connectivity within the homothiotaurine structure [23].

NMR spectroscopy also offers quantitative information about the purity of homothiotaurine samples through integration of the relevant signals and comparison with internal standards [20]. This capability makes NMR an invaluable tool for validating the success of synthesis and purification procedures [7] [23].